molecular formula C14H13N3OS B185461 (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide CAS No. 76572-75-3

(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide

Cat. No. B185461
CAS RN: 76572-75-3
M. Wt: 271.34 g/mol
InChI Key: NCHUSBPRQKECMH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Hydrazinecarbothioamide, 2-(3-hydroxyphenyl)-N-phenyl-, (E)-' and has a molecular formula of C14H12N2OS.

Mechanism Of Action

The mechanism of action of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has shown to inhibit the activity of certain enzymes, which play a crucial role in the development of diseases.

Biochemical And Physiological Effects

(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help in reducing inflammation in the body.

Advantages And Limitations For Lab Experiments

The advantages of using (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide in lab experiments are its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases. However, the limitations of using this compound in lab experiments are its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis are phenylhydrazine, thiourea, and 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.

Scientific Research Applications

(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

76572-75-3

Product Name

(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+

InChI Key

NCHUSBPRQKECMH-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O

SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O

Other CAS RN

76572-75-3

Pictograms

Irritant

Origin of Product

United States

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